8-Propyltheophylline

CAS No.: 2850-41-1

Cat. No.: VC18520141

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2850-41-1 |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 1,3-dimethyl-8-propyl-7H-purine-2,6-dione |

| Standard InChI | InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |

| Standard InChI Key | LMQXNURVVYWBSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Introduction

Chemical Identity and Structural Characteristics

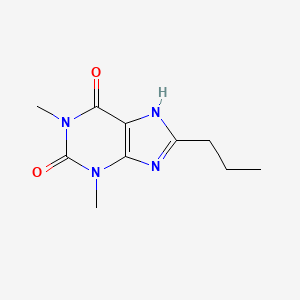

8-Propyltheophylline (C₁₀H₁₄N₄O₂) has a molecular weight of 222.24 g/mol and an IUPAC name of 1,3-dimethyl-8-propyl-3,7-dihydro-1H-purine-2,6-dione . Its structure includes a xanthine core with methyl groups at positions 1 and 3 and a propyl chain at position 8 (Figure 1). The compound’s InChIKey (LMQXNURVVYWBSR-UHFFFAOYSA-N) underscores its unique stereochemical configuration .

Figure 1: 3D structure of 8-propyltheophylline (generated from NIST 3d SD file ).

Synthesis and Structural Modification

Alkylation Strategies

The synthesis of 8-propyltheophylline typically involves alkylation of theophylline precursors. A common method utilizes chloroacetone or 6-chloro-2-hexanone as alkylating agents in the presence of potassium carbonate and dimethylformamide (DMF) . For example, 8-alkyltheophyllines are synthesized by reacting theophylline derivatives with chloroacetone under microwave irradiation, achieving high yields within short reaction times . Alternative routes include the addition of 8-substituted theophylline to methyl vinyl ketone, which introduces the oxoalkyl side chain at position 7 .

Purification and Characterization

Post-synthesis purification employs thin-layer chromatography (TLC) on Silufol254 sheets with chloroform-methanol (9:1) as the mobile phase . High-performance liquid chromatography (HPLC) using a Separon SGX RPS column and water-acetonitrile (7:3) ensures ≥99.9% purity for pharmacological testing . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with characteristic peaks corresponding to the propyl and xanthine moieties.

Physicochemical Properties

Phase Transition Data

Experimental studies report conflicting melting points (Tₖ) for 8-propyltheophylline:

The discrepancy may arise from polymorphic forms or measurement techniques. The enthalpy of fusion (ΔHₖ) of 33.3 kJ/mol suggests moderate lattice stability, consistent with alkylated xanthines .

Pharmacological Activity

Antiplatelet and Erythrocyte Modulation

8-Propyltheophylline demonstrates inhibitory effects on platelet and red blood cell aggregation in vitro. In assays using electronic aggregometers, the compound reduced ADP-induced platelet aggregation by 40–60% at 10 μM concentrations . This activity parallels pentoxifylline, a drug used to improve microcirculation in cerebrovascular disorders . The mechanism may involve adenosine receptor antagonism or phosphodiesterase (PDE) inhibition, though specific pathways remain unelucidated.

Adenosine Receptor Interactions

Like theophylline, 8-propyltheophylline likely antagonizes adenosine A₁ and A₂ₐ receptors, which regulate vasodilation and inflammation . At therapeutic concentrations (5–20 μg/mL), it may enhance superoxide release from eosinophils via A₂ receptor blockade, potentiating oxidative stress in inflammatory conditions .

Comparative Analysis with Related Xanthines

Table 1: Comparative properties of 8-propyltheophylline and related xanthines.

Future Directions and Applications

Cardiovascular Therapeutics

The compound’s antiplatelet effects warrant exploration in thromboembolic disorders. Clinical trials comparing 8-propyltheophylline to pentoxifylline could clarify its efficacy in peripheral artery disease.

Neurological Disorders

Given its potential AChE interactions, 8-propyltheophylline merits evaluation in in vitro models of neurodegeneration. Synergistic effects with existing AChE inhibitors like donepezil should be investigated.

Formulation Challenges

The compound’s moderate solubility poses formulation hurdles. Nanoparticle delivery systems or prodrug strategies (e.g., phosphate esters) could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume